N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines
Preparation Methods
The synthesis of N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields of the desired product . The reaction conditions are mild, making this an efficient and straightforward approach for the preparation of this compound.
Chemical Reactions Analysis
N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as palladium-catalyzed C–N coupling, to form more complex structures.
Scientific Research Applications
N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with microtubules, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents, making it a promising candidate for further research and development.
Comparison with Similar Compounds
N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other triazolopyrimidine derivatives, such as:
Thiazolo[3,2-b]triazole: Similar in structure but contains a thiazole ring instead of a pyrimidine ring.
Triazolo[3,4-b][1,3,4]thiadiazine:
Triazolo[1,5-a]pyridine: Lacks the carboxamide group, resulting in different reactivity and biological activity.
Properties
Molecular Formula |
C19H15ClFN5O |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H15ClFN5O/c1-11-16(18(27)25-15-8-4-13(20)5-9-15)17(12-2-6-14(21)7-3-12)26-19(24-11)22-10-23-26/h2-10,17H,1H3,(H,25,27)(H,22,23,24) |
InChI Key |
DYUNSQTURWCDMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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